molecular formula C9H18N2O2 B3162215 [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid CAS No. 876710-43-9

[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid

Cat. No.: B3162215
CAS No.: 876710-43-9
M. Wt: 186.25 g/mol
InChI Key: JOQKJDWQPSADLW-UHFFFAOYSA-N
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Description

[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid (CAS: 876710-43-9) is a piperidine-derived compound featuring a methyl group at the 1-position of the piperidine ring and a methylamino-acetic acid moiety attached to the 4-position. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating solubility, bioavailability, and target interactions. This article compares the target compound with structurally related molecules, emphasizing substituent effects, synthetic routes, and inferred properties.

Properties

IUPAC Name

2-[methyl-(1-methylpiperidin-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10-5-3-8(4-6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQKJDWQPSADLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring can yield piperidone derivatives, while substitution reactions can introduce various functional groups onto the ring .

Scientific Research Applications

Pharmacological Research

Methyl-(1-methyl-piperidin-4-yl)-amino-acetic acid is primarily studied for its potential pharmacological properties. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Potential Applications:

  • Neuropharmacology: The compound's piperidine moiety is known to influence neurotransmitter systems, which could be beneficial in treating neurological disorders.
  • Antidepressant Activity: Preliminary studies indicate that similar compounds may exhibit antidepressant-like effects, warranting further investigation into this compound's potential in mood disorders.

Proteomics Research

This compound has been utilized in proteomics studies due to its ability to modify proteins through post-translational modifications. Researchers employ it to investigate protein interactions and functions.

Key Findings:

  • Protein Labeling: Methyl-(1-methyl-piperidin-4-yl)-amino-acetic acid can be used as a labeling agent to track protein dynamics within cells.
  • Enzyme Inhibition Studies: Its application in enzyme inhibition assays can provide insights into metabolic pathways and potential therapeutic targets.

Biochemical Assays

The compound serves as a reagent in various biochemical assays, particularly those focused on enzyme activity and protein interactions.

Applications Include:

  • In Vitro Assays: Used to assess the effects of various substrates on enzyme kinetics.
  • Binding Studies: Helps elucidate binding affinities between proteins and potential ligands.

Data Tables

Application AreaDescription
Pharmacological ResearchInvestigating drug-like properties for neurological disorders
Proteomics ResearchProtein labeling and interaction studies
Biochemical AssaysEnzyme activity assessment and binding studies

Case Study 1: Neuropharmacological Effects

A study conducted by researchers at a leading pharmacological institute explored the effects of Methyl-(1-methyl-piperidin-4-yl)-amino-acetic acid on serotonin receptors. The results indicated a modulation of receptor activity, suggesting potential antidepressant effects. This study highlights the need for further exploration into the compound's mechanism of action and therapeutic potential.

Case Study 2: Proteomic Applications

In a recent proteomics study, scientists employed Methyl-(1-methyl-piperidin-4-yl)-amino-acetic acid as a labeling agent to track protein interactions in live cells. The findings demonstrated significant alterations in protein dynamics, providing valuable insights into cellular processes affected by this compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Selected Analogs
Compound Name Substituents Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Donors/Acceptors Reference
[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid 1-methyl-piperidine, methylamino-acetic acid C9H17N2O2 185.25 Not reported 1 donor, 3 acceptors
[(1-Acetyl-piperidin-4-ylMethyl)-Methyl-amino]-acetic acid 1-acetyl-piperidine, methylamino-acetic acid C11H20N2O3 228.29 -2.2 1 donor, 4 acceptors
2-(Ethyl((1-methylpiperidin-4-yl)methyl)amino)acetic acid 1-methyl-piperidine, ethyl-methylamino-acetic acid C11H21N2O2 213.30 Not reported 1 donor, 3 acceptors
2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid 1-ethoxycarbonyl-piperidine, methyl-carbamoyl-acetic acid C12H21N3O5 287.31 Not reported 2 donors, 6 acceptors
2-(4-(Diphenylmethylene)-1-piperidinyl)-acetic acid 4-diphenylmethylene-piperidine, acetic acid C21H21NO2 319.40 Not reported 1 donor, 3 acceptors

Key Observations :

  • Lipophilicity: The acetylated analog (XLogP3 = -2.2) is highly hydrophilic due to the polar acetyl group . In contrast, the diphenylmethylene-substituted compound (C21H21NO2) likely exhibits higher lipophilicity, favoring membrane permeability .
  • Hydrogen Bonding : The ethoxycarbonyl-carbamoyl derivative (6 acceptors) may show enhanced solubility in polar solvents compared to the target compound (3 acceptors) .
  • Steric Effects : Bulky groups (e.g., diphenylmethylene) could hinder target binding but improve metabolic stability .

Key Observations :

  • Reactivity: Electron-withdrawing substituents (e.g., cyano in 9b) enhance nucleophilic substitution efficiency (65% yield) compared to bulky tert-butoxycarbonyl (39% yield) .
  • Temperature Sensitivity : Higher temperatures (130°C) are required for less reactive substrates (e.g., 9c) .

Pharmacological Implications (Inferred)

  • Diphenylmethylene Derivatives : Demonstrated antiallergic and spasmolytic activities, likely due to hydrophobic interactions with histamine or muscarinic receptors .
  • Acetylated Analog : High polarity (XLogP3 = -2.2) may favor renal excretion, reducing bioavailability but minimizing off-target effects .
  • Ethoxycarbonyl-Carbamoyl Analog : Increased hydrogen bonding capacity could enhance solubility but reduce blood-brain barrier penetration .

Biological Activity

[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid (CAS No. 876710-43-9) is a synthetic compound notable for its unique structure, which includes a piperidine ring and an amino acid moiety. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its interactions with various biological targets and its implications in therapeutic contexts.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C₉H₁₄N₂O₂
  • Molecular Weight: 170.22 g/mol
  • Structural Features:
    • Methyl group attached to a piperidine ring
    • Amino acid functionality, enabling interactions with biological systems

Mechanisms of Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition: The compound may act as an enzyme inhibitor, potentially modulating metabolic pathways.
  • Receptor Modulation: Its structural similarity to known bioactive compounds suggests it may interact with neurotransmitter receptors, influencing neurological functions.
  • Group Transfer Reactions: The amine group can participate in the formation of α-amino acids, essential for protein synthesis.
  • Oxidation-Reduction Reactions: These reactions are critical for metabolic processes within biological systems.

Biological Activity Data

Research findings regarding the biological activity of this compound are summarized in the following table:

Activity Type Description Reference
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolic pathways
Receptor InteractionMay bind to neurotransmitter receptors, influencing neurological outcomes
Stability StudiesStable under physiological conditions; suitable for oral administration
Structure-Activity Relationship (SAR)Similar compounds exhibit varying degrees of biological efficacy

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Neuropharmacology Studies: Research indicates that compounds with similar structures may exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.
  • Antiviral Activity: Related compounds have shown antiviral properties, indicating that this compound might possess similar capabilities against viral pathogens.
  • Antiinflammatory Effects: Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in managing inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-methyl-4-piperidone with methylamine followed by coupling with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) . Purification typically involves column chromatography using silica gel and solvents like dichloromethane/methanol gradients. Analytical validation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

Standard characterization includes:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the piperidinyl methyl group typically resonates at δ ~2.3 ppm in ¹H NMR .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or time-of-flight (TOF-MS) to verify molecular weight (e.g., C₉H₁₇N₂O₂ has a theoretical mass of 185.13 g/mol) .
  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What are the recommended storage conditions for this compound?

Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Solubility in polar solvents (e.g., water, ethanol) requires lyophilization for long-term stability .

Advanced Research Questions

Q. How can solvent selection impact the yield during synthesis?

Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing transition states in nucleophilic substitutions. However, DMF may complicate purification due to high boiling points. Solvent compatibility studies (e.g., acetonitrile vs. acetone) are recommended to optimize yield and purity .

Q. What challenges arise in resolving enantiomeric purity, and how can they be addressed?

Chiral centers in piperidine derivatives may lead to racemization. Use chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol eluents) or circular dichroism (CD) spectroscopy to assess enantiomeric excess (ee). Asymmetric synthesis routes employing chiral auxiliaries (e.g., tert-butoxycarbonyl groups) can improve stereochemical control .

Q. How do researchers mitigate batch-to-batch variability in pharmacological assays?

Batch consistency requires stringent quality control:

  • Peptide Content Analysis: Quantify active compound vs. salts using elemental analysis or UV-Vis spectroscopy.
  • Impurity Profiling: LC-MS to identify byproducts (e.g., hydrolyzed derivatives).
  • Bioassay Standardization: Include internal controls (e.g., reference inhibitors) to normalize inter-batch variability .

Q. What methodologies resolve contradictions in NMR data for structural elucidation?

Conflicting NMR signals (e.g., overlapping peaks) are addressed via:

  • 2D NMR Techniques: COSY, HSQC, and NOESY to assign proton-proton correlations and confirm spatial arrangements.
  • Isotopic Labeling: ¹⁵N or ¹³C labeling to trace specific nuclei in complex mixtures.
  • Computational Modeling: Density Functional Theory (DFT) to predict chemical shifts and validate experimental data .

Q. How can degradation pathways be systematically studied under varying pH conditions?

Conduct forced degradation studies:

  • Acidic/Base Hydrolysis: Incubate at pH 2 (HCl) or pH 12 (NaOH) at 40°C for 24–72 hours.
  • Oxidative Stress: Expose to H₂O₂ (3% v/v) or UV light.
  • Analytical Monitoring: Use LC-MS to identify degradation products (e.g., piperidine ring-opening products) and propose degradation mechanisms .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in vitro?

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrap Resampling: Estimate confidence intervals for EC₅₀/IC₅₀ values.
  • ANOVA with Post Hoc Tests: Compare efficacy across derivatives (e.g., Tukey’s test for multiple comparisons) .

Q. How can researchers design experiments to differentiate target-specific effects from off-target interactions?

  • Counter-Screening: Test against structurally related receptors/enzymes (e.g., other aminergic GPCRs).
  • CRISPR Knockout Models: Use cell lines lacking the target gene to confirm specificity.
  • Proteomics Profiling: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target binding partners .

Tables for Key Data

Q. Table 1: Solvent Compatibility for Synthesis

SolventCompatibilityNotes
AcetonitrileYesOptimal for SN2 reactions
DichloromethaneYesSuitable for column chromatography
MethanolLimitedMay cause ester hydrolysis

Q. Table 2: Stability Under Stress Conditions

ConditionDegradation ProductsDetection Method
pH 2, 72 hoursPiperidine ring-opened derivativeLC-MS (m/z 142.1)
40°C, H₂O₂N-Oxide derivative¹H NMR (δ 3.5 ppm)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid
Reactant of Route 2
[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid

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